

An In-depth Technical Guide to 4-Methoxy-2-methylbenzyl Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Methoxy-2-methylbenzyl alcohol*

Cat. No.: B1302212

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of **4-Methoxy-2-methylbenzyl alcohol**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

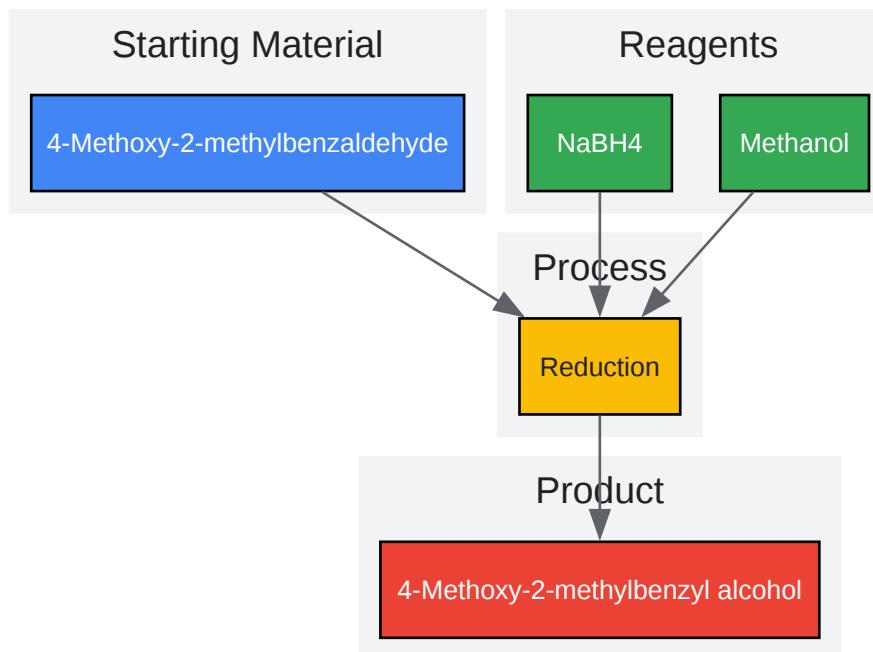
4-Methoxy-2-methylbenzyl alcohol, with the CAS number 52289-55-1, is an aromatic alcohol. It is characterized by a benzene ring substituted with a methoxy group, a methyl group, and a hydroxymethyl group at positions 4, 2, and 1, respectively. While experimental data for some of its physical properties are not widely available in the literature, its basic chemical attributes and some predicted properties are summarized below.

Table 1: Chemical and Physical Properties of **4-Methoxy-2-methylbenzyl Alcohol**

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ O ₂	--INVALID-LINK--
Molecular Weight	152.19 g/mol	--INVALID-LINK--
Physical State	Oil	--INVALID-LINK--
Purity	≥95%	--INVALID-LINK--, --INVALID-LINK--
Topological Polar Surface Area (TPSA)	29.46 Å ²	(Predicted)
logP	1.49592	(Predicted)
Hydrogen Bond Donors	1	(Predicted)
Hydrogen Bond Acceptors	2	(Predicted)
Rotatable Bonds	2	(Predicted)
SMILES	CC1=CC(=CC=C1CO)OC	--INVALID-LINK--
InChI Key	HIGOQWJOANGLIL-UHFFFAOYSA-N	--INVALID-LINK--

Synthesis

A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde. For **4-Methoxy-2-methylbenzyl alcohol**, the precursor would be 4-Methoxy-2-methylbenzaldehyde.


Experimental Protocol: Reduction of 4-Methoxy-2-methylbenzaldehyde

While a specific protocol for the reduction of 4-methoxy-2-methylbenzaldehyde to the corresponding alcohol is not explicitly detailed in the available literature, a general and widely used method involves the use of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. This method is known for its high yield and selectivity for the reduction of aldehydes and ketones.

General Procedure:

- **Dissolution:** Dissolve 4-Methoxy-2-methylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution in an ice bath to 0 °C.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.
- **Extraction:** Remove the methanol under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
- **Washing and Drying:** Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
- **Purification:** Remove the solvent under reduced pressure to obtain the crude **4-Methoxy-2-methylbenzyl alcohol**. The product can be further purified by column chromatography on silica gel if necessary.

Synthesis of 4-Methoxy-2-methylbenzyl alcohol

[Click to download full resolution via product page](#)Figure 1: General workflow for the synthesis of **4-Methoxy-2-methylbenzyl alcohol**.

Spectral Data

Detailed experimental spectral data for **4-Methoxy-2-methylbenzyl alcohol** is scarce in public databases. The information provided is often for its isomer, 4-methoxybenzyl alcohol. However, based on the structure, expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR:
 - Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm). Due to the substitution pattern, complex splitting patterns are expected.
 - Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

- Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
- Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
- Methyl Protons (-CH₃): A singlet around δ 2.1-2.3 ppm.
- ¹³C NMR:
 - Aromatic Carbons: Several signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield.
 - Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.
 - Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
 - Methyl Carbon (-CH₃): A signal around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

- O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
- C-H Stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.
- C-H Stretch (aliphatic): Peaks typically appear just below 3000 cm⁻¹.
- C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
- C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, corresponding to the alcohol and ether linkages.

Reactivity and Potential Applications

As a benzyl alcohol derivative, **4-Methoxy-2-methylbenzyl alcohol** is expected to undergo reactions typical of this class of compounds.

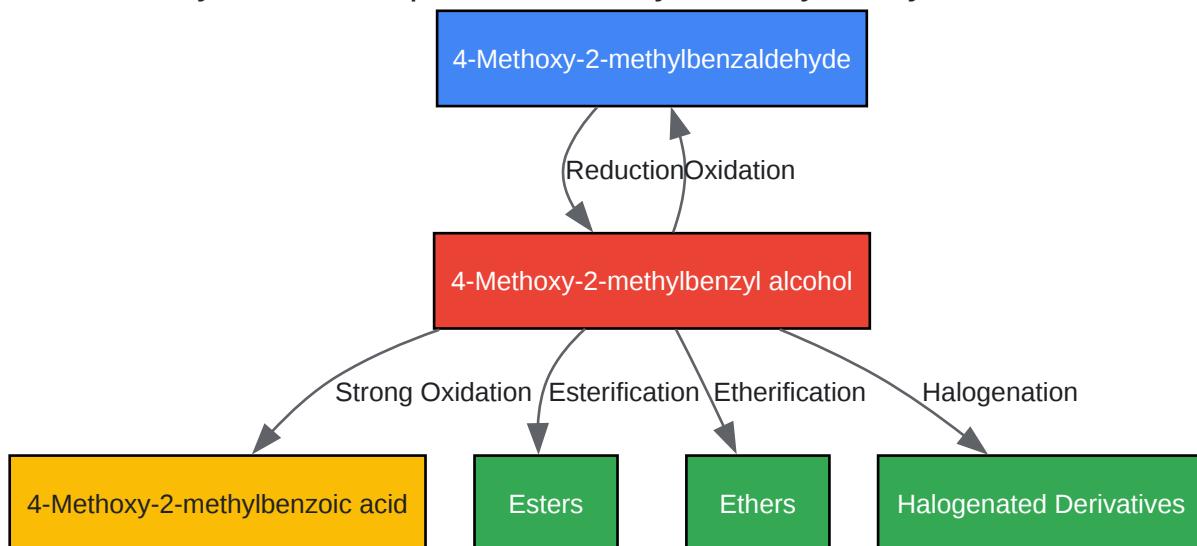
- Oxidation: The primary alcohol group can be oxidized to an aldehyde (4-methoxy-2-methylbenzaldehyde) or further to a carboxylic acid (4-methoxy-2-methylbenzoic acid) using

appropriate oxidizing agents.

- Esterification: It can react with carboxylic acids or their derivatives to form esters.
- Etherification: The hydroxyl group can be converted into an ether.
- Halogenation: The hydroxyl group can be replaced by a halogen atom using reagents like thionyl chloride or phosphorus halides.

The presence of both electron-donating groups (methoxy and methyl) on the aromatic ring may influence its reactivity in electrophilic aromatic substitution reactions, although the steric hindrance from the ortho-methyl group could play a significant role.

Given its structure, **4-Methoxy-2-methylbenzyl alcohol** could serve as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Substituted benzyl alcohols are known to exhibit a range of biological activities, and this particular isomer could be a subject of interest in drug discovery programs.


Safety and Handling

While specific toxicity data for **4-Methoxy-2-methylbenzyl alcohol** is not readily available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

4-Methoxy-2-methylbenzyl alcohol is a specialty chemical with potential applications in organic synthesis and medicinal chemistry. This guide has summarized the currently available information on its chemical properties, a plausible synthetic route, and predicted spectral characteristics. Further experimental investigation is required to fully characterize this compound and explore its potential uses.

Key Relationships of 4-Methoxy-2-methylbenzyl alcohol

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxy-2-methylbenzyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1302212#4-methoxy-2-methylbenzyl-alcohol-chemical-properties\]](https://www.benchchem.com/product/b1302212#4-methoxy-2-methylbenzyl-alcohol-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com